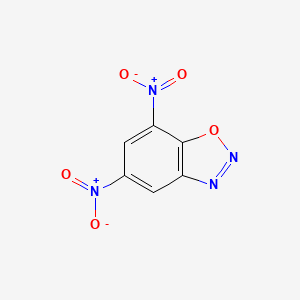
5,7-Dinitro-1,2,3-benzoxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dinitro-1,2,3-benzoxadiazole is a heterocyclic compound with the molecular formula C6H2N4O5. It is characterized by the presence of two nitro groups at the 5 and 7 positions on the benzoxadiazole ring. This compound is known for its yellow crystalline appearance and its rapid color change when exposed to sunlight .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dinitro-1,2,3-benzoxadiazole typically involves the nitration of 1,2,3-benzoxadiazole. One common method includes the reaction of 1,2,3-benzoxadiazole with a nitrating mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other suitable methods to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dinitro-1,2,3-benzoxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Various oxidation products depending on the conditions.
Reduction: Amino derivatives of 1,2,3-benzoxadiazole.
Substitution: Substituted benzoxadiazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5,7-Dinitro-1,2,3-benzoxadiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 5,7-Dinitro-1,2,3-benzoxadiazole involves its interaction with specific molecular targets:
Glutathione S-Transferases: The compound acts as a suicide inhibitor by binding to the active site of the enzyme and forming a stable complex, leading to enzyme inhibition.
Apoptosis Induction: It induces apoptosis in cancer cells by activating the JNK and p38 pathways, leading to cell cycle arrest and programmed cell death.
Comparación Con Compuestos Similares
Similar Compounds
5,7-Dinitro-2,1,3-benzoxadiazole-4,6-diamine 3-oxide: A derivative with similar nitro groups but additional amine functionalities.
5-Nitro-1,2,3-benzoxadiazole: A related compound with a single nitro group.
4,6-Dinitro-2,1,3-benzoxadiazole: Another similar compound with nitro groups at different positions.
Uniqueness
5,7-Dinitro-1,2,3-benzoxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a fluorescent probe and a suicide inhibitor for enzymes makes it particularly valuable in scientific research and potential therapeutic applications .
Propiedades
Número CAS |
87-31-0 |
|---|---|
Fórmula molecular |
C6H2N4O5 |
Peso molecular |
210.10 g/mol |
Nombre IUPAC |
5,7-dinitro-1,2,3-benzoxadiazole |
InChI |
InChI=1S/C6H2N4O5/c11-9(12)3-1-4-6(15-8-7-4)5(2-3)10(13)14/h1-2H |
Clave InChI |
IFYCOVMLDMKOHK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1N=NO2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


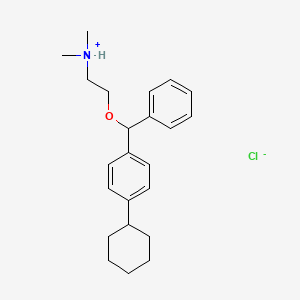
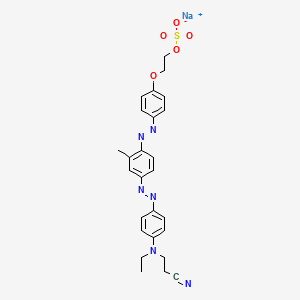


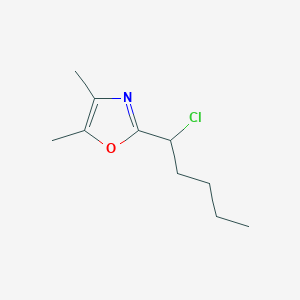
![7-[3-(Dansylamido)propyl]-1-oxa-4,10-dithia-7-azacyclododecane](/img/structure/B13776121.png)
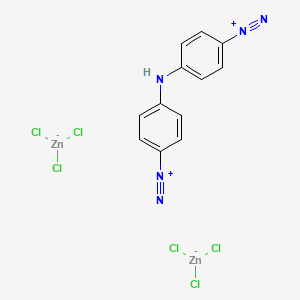


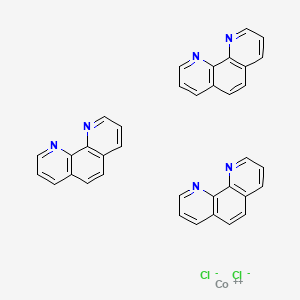

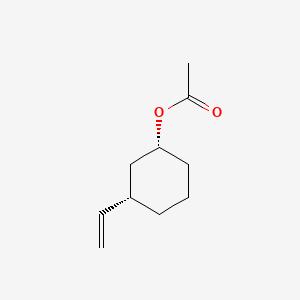
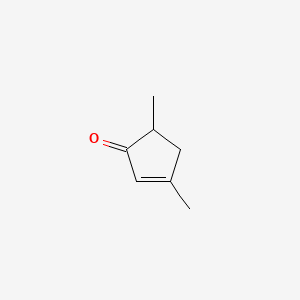
![9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole](/img/structure/B13776178.png)
